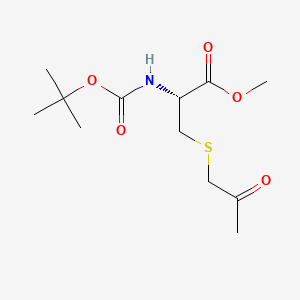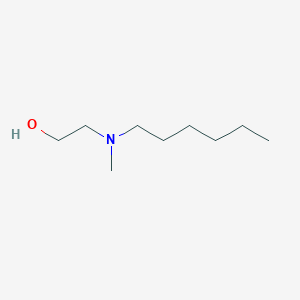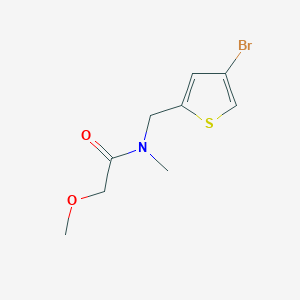![molecular formula C6H40N8O18P4 B14892876 octaazanium;[(1R,2R,4R,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate](/img/structure/B14892876.png)
octaazanium;[(1R,2R,4R,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt: is a chemical compound that plays a significant role in various biological processes. It is a precursor of inositol 1,3,4-trisphosphate and is involved in the regulation of intracellular calcium levels by controlling the plasma membrane transport of calcium ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt typically involves the phosphorylation of inositol derivatives. The process can be carried out using specific phosphorylating agents under controlled conditions to ensure the correct placement of phosphate groups on the inositol ring .
Industrial Production Methods: Industrial production methods for D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and purity. The use of high-purity reagents and optimized reaction conditions is crucial for industrial-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt undergoes various chemical reactions, including:
Phosphorylation: The addition of phosphate groups to the inositol ring.
Hydrolysis: The breakdown of the compound in the presence of water, leading to the formation of inositol and phosphate ions.
Common Reagents and Conditions:
Phosphorylating Agents: Used in the synthesis of the compound.
Water: Involved in hydrolysis reactions.
Major Products Formed:
Inositol 1,3,4-trisphosphate: A key product formed during the hydrolysis of D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt.
Applications De Recherche Scientifique
D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other inositol phosphates.
Biology: Plays a role in the regulation of intracellular calcium levels, which is crucial for various cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases related to calcium signaling.
Industry: Utilized in the production of specialized chemicals and reagents
Mécanisme D'action
The mechanism of action of D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt involves its role as a precursor of inositol 1,3,4-trisphosphate. It increases the entry of calcium across the plasma membrane and regulates intracellular calcium levels by controlling the plasma membrane transport of calcium ions . This regulation is essential for various cellular functions, including signal transduction and muscle contraction.
Comparaison Avec Des Composés Similaires
D-myo-Inositol 1,2,3,4,5,6-hexakisphosphate:
D-myo-Inositol 1,4,5-trisphosphate: Contains three phosphate groups and is involved in calcium signaling
Uniqueness: D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt is unique due to its specific arrangement of four phosphate groups on the inositol ring, which allows it to play a distinct role in calcium regulation compared to other inositol phosphates .
Propriétés
Formule moléculaire |
C6H40N8O18P4 |
|---|---|
Poids moléculaire |
636.32 g/mol |
Nom IUPAC |
octaazanium;[(1R,2R,4R,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H16O18P4.8H3N/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);8*1H3/t1-,2-,3?,4-,5+,6?;;;;;;;;/m1......../s1 |
Clé InChI |
USOIPVNAJZPPCH-PEMSSBRDSA-N |
SMILES isomérique |
[C@@H]1([C@H](C([C@H]([C@@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
SMILES canonique |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Difluoromethyl)sulfonyl]phenol](/img/structure/B14892820.png)


![2-{[3-(Methoxycarbonyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892840.png)




![(19S)-10,19-diethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B14892859.png)



